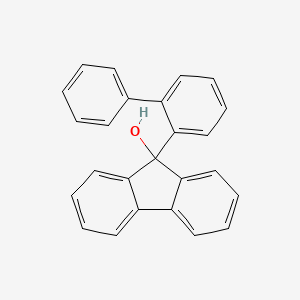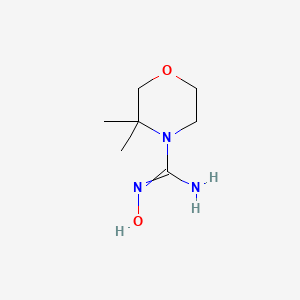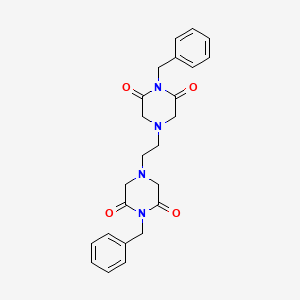
2,6-Piperazinedione, 4,4'-(1,2-ethanediyl)bis[1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of two piperazinedione rings connected by an ethanediyl bridge, each substituted with a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] typically involves the reaction of propylenediamine tetraacetic tetraamide with an alkali metal derivative of dimethyl sulfoxide in a dipolar aprotic solvent. This reaction forms a dialkali metal salt of the compound, which is then neutralized to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazinedione compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] involves its interaction with specific molecular targets and pathways. For instance, it may act as a chelating agent, binding to metal ions and interfering with their biological functions . This property is particularly useful in mitigating the cardiotoxic effects of certain chemotherapeutic agents by preventing iron-mediated free radical generation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dexrazoxane: A similar compound with cardioprotective properties used in conjunction with chemotherapy.
4,4’-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione: Another derivative with similar structural features and applications.
Uniqueness
2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] is unique due to its specific substitution pattern and the presence of phenylmethyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61533-54-8 |
|---|---|
Molekularformel |
C24H26N4O4 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
1-benzyl-4-[2-(4-benzyl-3,5-dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione |
InChI |
InChI=1S/C24H26N4O4/c29-21-15-25(16-22(30)27(21)13-19-7-3-1-4-8-19)11-12-26-17-23(31)28(24(32)18-26)14-20-9-5-2-6-10-20/h1-10H,11-18H2 |
InChI-Schlüssel |
WQWKPTVGBISXKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=O)CN1CCN2CC(=O)N(C(=O)C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



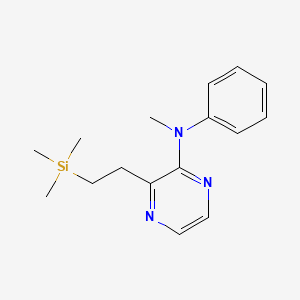
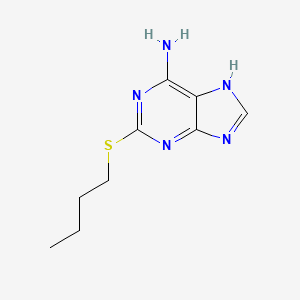
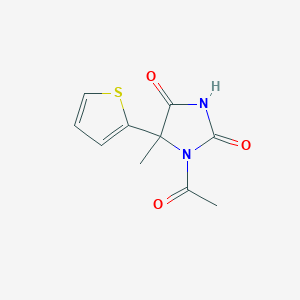

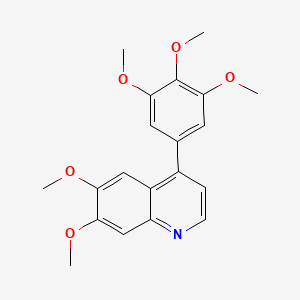
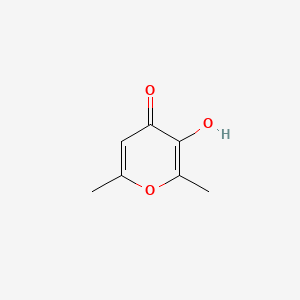
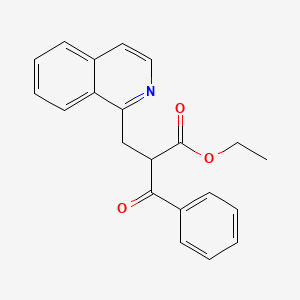

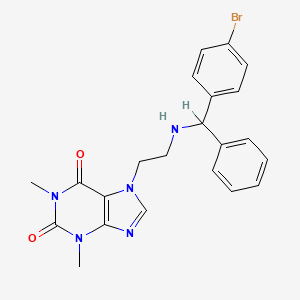

![2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B14008886.png)
